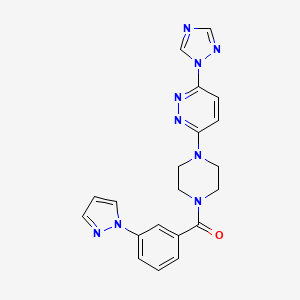

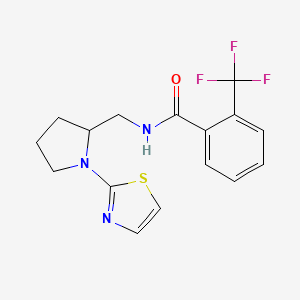

![molecular formula C20H15N5OS B2746735 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1206987-85-0](/img/structure/B2746735.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole carboxamide . It has been synthesized and evaluated for its antimycobacterial properties . The most active derivative of this compound, IT10, carries a 4-nitro phenyl moiety .

Synthesis Analysis

The compound was synthesized as part of a series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues . The synthesis involved the combination with piperazine and various 1,2,3 triazoles . All synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of this compound was confirmed through 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The compound is a derivative of benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole carboxamide .Chemical Reactions Analysis

The compound was evaluated for in vitro antitubercular activity . The most active derivative, IT10, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .Scientific Research Applications

pKa Determination and Synthesis

Research by Duran and Canbaz (2013) focused on the pKa determination of newly synthesized drug precursors similar to the chemical . They synthesized derivatives by reacting specific compounds and determined their acidity constants through UV spectroscopic studies. This research is crucial for understanding the chemical's behavior in different pH environments, which is essential for its application in various scientific fields, such as drug development and chemical synthesis (M. Duran & M. Canbaz, 2013).

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) evaluated the antitumor activity of new derivatives bearing different heterocyclic rings, using a structure similar to the specified compound as a pharmacophoric group. Their findings suggest considerable anticancer activity against specific cancer cell lines, highlighting the potential therapeutic applications of these compounds (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antibacterial Agents

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and examined their antibacterial activity. The study suggests significant activity, indicating the compound's potential as an antibacterial agent (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Antimicrobial and Antituberculosis Activity

Daraji et al. (2021) designed and synthesized imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against various strains. This research opens avenues for using such compounds in combating resistant bacterial infections (Drashti G. Daraji et al., 2021).

Antimicrobial and Quantum Calculations

Fahim and Ismael (2019) studied the reactivity of derivatives towards nitrogen-based nucleophiles, displaying good antimicrobial activity. The research correlates experimental findings with theoretical calculations, providing a comprehensive understanding of the compound's chemical behavior (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Mechanism of Action

Target of Action

Imidazole derivatives have been found to exhibit strong antibacterial activity

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to a range of effects

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical processes, including those related to antibacterial activity

Result of Action

The compound has been found to exhibit strong antibacterial activity, with more than half of all synthesized compounds showing moderate or strong antibacterial activity . One compound, 13e, showed the strongest activity against Gram-positive and drug-resistant bacteria, and high selectivity against Gram-negative bacteria . It showed no cytotoxic effect against HepG2 cells even at 100 μM concentration .

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5OS/c26-19(12-25-13-21-16-3-1-2-4-18(16)25)22-15-7-5-14(6-8-15)17-11-24-9-10-27-20(24)23-17/h1-11,13H,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGHTLZJRZUWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

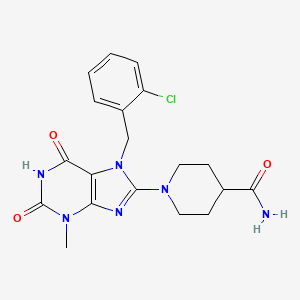

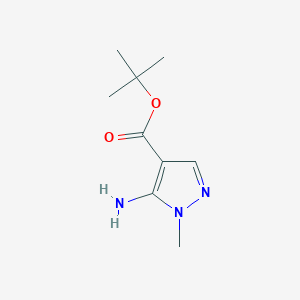

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)

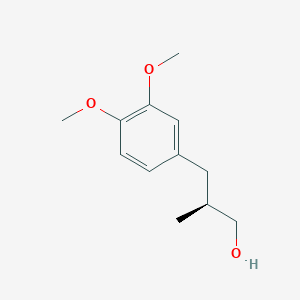

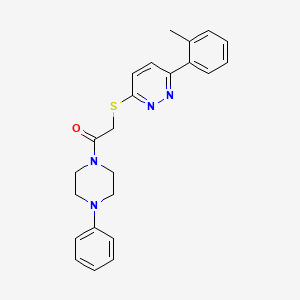

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

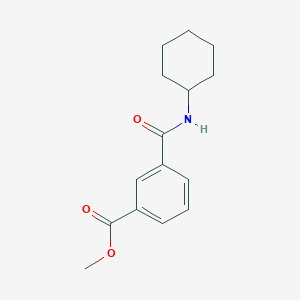

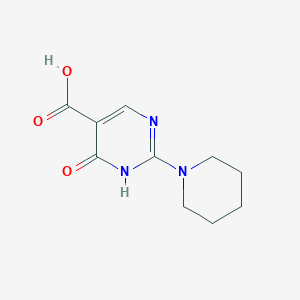

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2746668.png)

![N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746671.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide](/img/structure/B2746675.png)